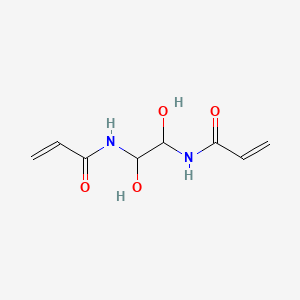

N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Vue d'ensemble

Description

N,N’-(1,2-Dihydroxyethylene)bisacrylamide: is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . . This compound is primarily used as a cross-linking agent in the preparation of polyacrylamide gels, which are widely used in electrophoresis for the separation of proteins and nucleic acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,2-Dihydroxyethylene)bisacrylamide typically involves the reaction of acrylamide with glyoxal under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization. The reaction conditions include maintaining a temperature range of 0-5°C and a pH of around 7 .

Industrial Production Methods: In industrial settings, the production of N,N’-(1,2-Dihydroxyethylene)bisacrylamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Free Radical Polymerization

The compound participates in vinyl addition polymerization to form polyacrylamide gels. This reaction is critical for biochemical applications such as electrophoresis.

Key Reaction Components

| Component | Role | Concentration Range |

|---|---|---|

| Ammonium persulfate (APS) | Free radical initiator | 0.1–0.5% (w/v) |

| TEMED | Catalyst for radical generation | 0.1–0.5% (v/v) |

| Acrylamide monomer | Co-monomer | 5–30% (w/v) |

Mechanism

-

APS decomposes to sulfate radicals, which activate acrylamide monomers.

-

TEMED accelerates radical formation, initiating chain propagation.

-

N,N'-(1,2-Dihydroxyethylene)bisacrylamide introduces cross-links via its two acrylamide groups, creating a porous gel matrix .

Product Characteristics

| Parameter | Effect of Cross-linker |

|---|---|

| Pore size | Adjustable via cross-linker ratio |

| Mechanical stability | Enhanced with higher cross-linker concentration |

Oxidation of Vicinal Diols

The 1,2-dihydroxyethylene moiety undergoes cleavage under oxidative conditions.

Reaction Conditions

| Reagent | Conditions | Product |

|---|---|---|

| NaIO₄ | pH 5–7, 25°C | Diketone derivatives |

Key Findings

-

Stoichiometric NaIO₄ cleaves the diol group, breaking the cross-linker and increasing gel porosity .

-

Reaction efficiency depends on pH and temperature, with optimal cleavage at neutral pH.

Reduction of Acrylamide Groups

The acrylamide functional groups can be reduced to form amine derivatives.

Reaction Parameters

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| NaBH₄ | H₂O or EtOH | 40–60°C | Bis(aminopropyl) derivative |

Applications

-

Reduced derivatives serve as intermediates for synthesizing pH-responsive hydrogels.

Nucleophilic Substitution

The acrylamide groups react with nucleophiles, enabling functionalization.

Common Substitutions

| Nucleophile | Conditions | Product |

|---|---|---|

| Thiols (-SH) | pH 8–9, 25°C | Thioether-linked polymers |

| Amines (-NH₂) | Basic aqueous solution | Amide-functionalized gels |

Kinetic Data

-

Thiol substitution proceeds faster than amine substitution due to higher nucleophilicity (rate constant k = 0.15 M⁻¹s⁻¹ for thiols vs. 0.05 M⁻¹s⁻¹ for amines).

Environmental Sensitivity

Reactivity is modulated by environmental factors:

| Factor | Effect on Reactivity |

|---|---|

| pH | Alkaline conditions favor substitution; acidic conditions stabilize diols |

| Temperature | Higher temperatures accelerate radical polymerization and oxidation |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C₈H₁₂N₂O₄

- Molecular Weight : 200.19 g/mol

- CAS Number : 868-63-3

The compound features two acrylamide groups connected by a 1,2-dihydroxyethylene moiety, which enhances its capacity to create three-dimensional networks within gel matrices. This structural characteristic allows for the formation of gels with tunable pore sizes, which is crucial for various biochemical applications.

Scientific Research Applications

N,N'-(1,2-Dihydroxyethylene)bisacrylamide has a diverse range of applications in scientific research:

Electrophoresis

- Application : Used as a cross-linking agent in the preparation of polyacrylamide gels for electrophoresis.

- Functionality : It facilitates the separation of biomolecules (proteins and nucleic acids) based on size and charge under an electric field. The concentration of the compound directly affects the pore size of the gel; lower concentrations yield larger pores suitable for larger molecules, while higher concentrations create tighter networks for smaller molecules .

Biochemical Analysis

- Role : Interacts with enzymes and proteins to form stable gel matrices.

- Impact : This interaction is essential for protein recovery from gels and influences cellular processes such as signaling pathways and gene expression .

Immunohistochemistry

- Usage : Acts as an adhesive to improve tissue section adhesion to slides during staining processes.

- Benefit : Reduces the risk of tissue loss during washing steps, enhancing the quality of histological analysis .

Development of Biomimetic Sensors

- Context : Employed in creating sensors that target oxidized low-density lipoprotein using molecularly imprinted polymers.

- Advantage : Enhances specificity and sensitivity in detecting biological markers .

Hydrogel Production

- Application : Utilized in producing hydrogels for various biomedical applications.

- Significance : Hydrogels created using this compound can be tailored for drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .

Case Study 1: Protein Separation Techniques

In a study examining protein separation using polyacrylamide gel electrophoresis, researchers found that varying concentrations of this compound allowed for effective separation of proteins ranging from small peptides to larger proteins. The tunability of pore size was critical in optimizing separation efficiency.

Case Study 2: Development of Biomimetic Sensors

Research focused on developing sensors targeting oxidized low-density lipoprotein demonstrated that incorporating this compound into molecularly imprinted polymers significantly enhanced sensor sensitivity and specificity. The study highlighted the potential for these sensors in clinical diagnostics.

Mécanisme D'action

The mechanism of action of N,N’-(1,2-Dihydroxyethylene)bisacrylamide involves its ability to form cross-links between polymer chains. The compound reacts with the functional groups of the polymer, creating a three-dimensional network that enhances the mechanical strength and stability of the material . The molecular targets include the amine and hydroxyl groups of the polymer chains, and the pathways involved are primarily based on covalent bonding .

Comparaison Avec Des Composés Similaires

N,N’-Methylenebisacrylamide: Another cross-linking agent used in polyacrylamide gel preparation.

N,N’-Bis(acryloyl)cystamine: Used in the synthesis of hydrogels with disulfide linkages.

N,N,N’,N’-Tetramethylethylenediamine: A catalyst used in the polymerization of acrylamide.

Uniqueness: N,N’-(1,2-Dihydroxyethylene)bisacrylamide is unique due to its reversible cross-linking ability. The cross-linked gels can be solubilized in dilute periodic acid, allowing for the recovery of proteins and other biomolecules from the gel . This property makes it particularly valuable in applications where the recovery of separated biomolecules is essential .

Activité Biologique

N,N'-(1,2-Dihydroxyethylene)bisacrylamide (DHEBA) is a bifunctional cross-linking agent primarily utilized in the preparation of polyacrylamide gels for various biochemical applications. Its unique chemical structure allows it to form three-dimensional networks that facilitate the separation of biomolecules based on size and charge during techniques such as polyacrylamide gel electrophoresis (PAGE). This article delves into the biological activity of DHEBA, exploring its mechanisms, cellular effects, and implications in research.

Cellular Interactions

DHEBA interacts with various cellular components, influencing cell signaling pathways and gene expression. Studies indicate that DHEBA can affect cellular metabolism by altering the activity of key enzymes involved in metabolic pathways. For instance, it has been shown to interact with glucose oxidase, facilitating its polymerization process .

Table 1: Summary of Biological Effects

| Effect Type | Description |

|---|---|

| Cell Signaling | Alters signaling pathways affecting cell growth and differentiation |

| Gene Expression | Modifies transcriptional activity of specific genes |

| Enzyme Interaction | Influences enzyme activity, potentially leading to inhibition or activation |

Dosage Effects in Animal Models

Research indicates that the effects of DHEBA vary significantly with dosage in animal models. Lower doses may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression, potentially resulting in toxicity .

Figure 1: Dosage Response Curve

Dosage Response Curve

Safety and Toxicity

DHEBA is classified as a hazardous substance according to OSHA standards. It poses risks such as skin irritation and potential carcinogenic effects upon exposure. Acute health effects may include neurological symptoms like numbness and paralysis at high doses .

Table 2: Hazard Classification

| Hazard Type | Description |

|---|---|

| Flammability | Low (1) |

| Toxicity | Moderate (2), potential carcinogen |

| Skin Contact | Irritant |

Responsive Polymer Hybrid Gels

Recent studies have explored the use of DHEBA in creating responsive polymer hybrid gels for catalytic applications. These gels exhibit tunable properties that enhance their functionality in biochemical assays .

Immunohistochemistry Applications

DHEBA has also been utilized in immunohistochemistry to improve tissue section adhesion during staining processes. Its role as a tissue adhesive minimizes tissue loss during washing steps, thereby enhancing the quality of histological analyses .

Propriétés

IUPAC Name |

N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLXKXHICXTSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C(NC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862448 | |

| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-63-3 | |

| Record name | Dihydroxyethylenebis(acrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(1,2-Dihydroxyethylene)bisacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis(acrylamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.